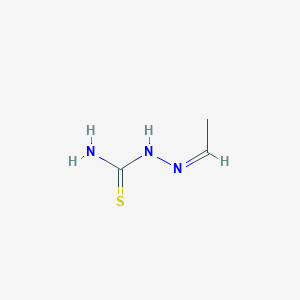

1-Ethylidenethiosemicarbazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H7N3S |

|---|---|

Molecular Weight |

117.18 g/mol |

IUPAC Name |

[(Z)-ethylideneamino]thiourea |

InChI |

InChI=1S/C3H7N3S/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |

InChI Key |

OOPAKHKIEGNKDU-DJWKRKHSSA-N |

Isomeric SMILES |

C/C=N\NC(=S)N |

Canonical SMILES |

CC=NNC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylidenethiosemicarbazide and Its Derivatives

General Synthetic Routes: Condensation Reactions

The cornerstone of 1-ethylidenethiosemicarbazide synthesis lies in the condensation reaction between a ketone and thiosemicarbazide (B42300). This reaction forms the ethylidene linkage and introduces the thiosemicarbazone moiety, a critical pharmacophore.

Reactions with Acetophenones and Analogues

The reaction of thiosemicarbazide with various substituted acetophenones is a widely employed method for generating a library of 1-(1-arylethylidene)thiosemicarbazide derivatives. orientjchem.orgscirp.org This straightforward synthesis typically involves refluxing equimolar amounts of the respective acetophenone (B1666503) and thiosemicarbazide in a suitable solvent, often in the presence of an acid catalyst. wisdomlib.orgjst.go.jp The electronic nature of the substituents on the acetophenone ring can influence the reaction rate and yield.

A range of acetophenone analogues, including those with hydroxyl, amino, methoxy, and nitro groups, have been successfully used to synthesize corresponding thiosemicarbazone derivatives. mdpi.com For instance, the synthesis of monosubstituted acetophenone thiosemicarbazones has been achieved by reacting the appropriate substituted acetophenone with thiosemicarbazide using p-toluenesulfonic acid as a catalyst. mdpi.com Similarly, 4-alkoxy substituted phenylethylidenethiosemicarbazide derivatives have been prepared by condensing alkoxy-acetophenones with thiosemicarbazide in anhydrous alcohol with acetic acid as a catalyst. jst.go.jp

Table 1: Synthesis of this compound Derivatives from Acetophenones

| Acetophenone Derivative | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Acetophenones | p-Toluenesulfonic acid | Not specified | Not specified | Not specified | mdpi.com |

| Alkoxy-acetophenones | Acetic acid | Anhydrous alcohol | Not specified | Good to excellent | jst.go.jp |

| 4-Nitroacetophenone | Anilinium chloride | Methanol (B129727) | Room temperature, 24h | Excellent | academicjournals.orgscispace.com |

| Acetophenone | Glacial acetic acid | Ethanol (B145695) | Heating | Not specified | wisdomlib.org |

This table is interactive and represents a selection of reported synthetic methods.

Reactions with Heterocyclic Ethanones

The synthetic utility of this condensation reaction extends to the use of heterocyclic ethanones, yielding 1-ethylidenethiosemicarbazides bearing various heterocyclic moieties. orientjchem.org This approach allows for the introduction of diverse structural motifs, which can significantly influence the chemical and biological properties of the final compounds. For example, 1-[1-(2-amino-4-methylthiazol-5-yl)ethylidene]thiosemicarbazide is prepared through the reaction of the corresponding acetylthiazole derivative with thiosemicarbazide. mdpi.com Similarly, 2-acetylpyridine (B122185) can be condensed with 4-methyl-3-thiosemicarbazide to form 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide. amazonaws.com

Functional Group Modifications and Derivatization Strategies

The basic this compound structure is a launchpad for further chemical modifications, enabling the creation of a vast array of derivatives with tailored properties.

N-Substituted Derivatives

Substitution on the nitrogen atoms of the thiosemicarbazide moiety offers a powerful tool for modulating the compound's characteristics. N(4)-substituted thiosemicarbazones are commonly synthesized by reacting a ketone with an N(4)-substituted thiosemicarbazide. For example, 4-ethyl-3-thiosemicarbazide (B82095) has been reacted with various hydroxybenzaldehydes to synthesize N(3)-ethyl thiosemicarbazone derivatives. researchgate.net The synthesis of 1,4-disubstituted thiosemicarbazides can be achieved by treating carbohydrazides with aryl isothiocyanates. researchgate.net

Ring System Incorporations (e.g., Chromen, Thiazole)

The incorporation of additional ring systems is a key strategy for creating more complex and often more biologically active molecules. This is frequently achieved by reacting the pre-formed this compound with suitable bifunctional reagents.

Chromene Derivatives: Chromone-based thiosemicarbazone derivatives have been synthesized through the condensation of chromene aldehydes with thiosemicarbazides. acs.org For instance, 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde can be reacted with a thiosemicarbazide in methanol with a catalytic amount of p-toluenesulfonic acid to yield the corresponding chromene-thiosemicarbazone. acs.org Another approach involves a three-component condensation of 4-hydroxycoumarin, 5,5-dimethyl-1,3-cyclohexanedione, and aromatic aldehydes to synthesize complex chromeno[4,3-b]chromene derivatives. nih.gov

Thiazole (B1198619) Derivatives: The synthesis of thiazole rings from thiosemicarbazones is a well-established and versatile transformation. scielo.br A common method is the Hantzsch thiazole synthesis, which involves the cyclization of thiosemicarbazones with α-haloketones. scielo.brresearchgate.net For example, thiosemicarbazones can be cyclized with α-bromoacetophenone to yield thiazole heterocycles. scielo.br The reaction of this compound derivatives with reagents like 3-(2-bromoacetyl)-2H-chromen-2-one leads to the formation of 2-hydrazonothiazoles with a coumarin (B35378) moiety. orientjchem.org Furthermore, reacting 1-[1-(2-amino-4-methylthiazol-5-yl)ethylidene]thiosemicarbazide with α-keto-hydrazonoyl halides results in 5-hydrazono-thiazole derivatives. mdpi.com

Table 2: Synthesis of Thiazole Derivatives from 1-Ethylidenethiosemicarbazides

| Thiosemicarbazone Derivative | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic thiosemicarbazones | α-Bromoacetophenone | Not specified | Thiazole heterocycles | scielo.br |

| 1-Ethylidenethiosemicarbazides | 3-(2-Bromoacetyl)-2H-chromen-2-one | Ethanol | 2-Hydrazonothiazoles with coumarin moiety | orientjchem.org |

| 1-[1-(2-Amino-4-methylthiazol-5-yl)ethylidene]thiosemicarbazide | α-Keto-hydrazonoyl halides | Dioxane, triethylamine (B128534), reflux | 5-Hydrazono-thiazole derivatives | mdpi.com |

This table is interactive and provides examples of thiazole ring formation.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound and its derivatives.

Both acid and base catalysis are commonly employed in the initial condensation reaction. academicjournals.org Acids such as acetic acid, wisdomlib.orgjst.go.jp p-toluenesulfonic acid, mdpi.com and even stronger acids like concentrated H2SO4 have been reported. derpharmachemica.com Sulphamic acid has been highlighted as a mild, efficient, and inexpensive catalyst for the synthesis of thiosemicarbazones at room temperature, offering excellent yields and shorter reaction times. derpharmachemica.com

Base catalysts, such as triethylamine, are frequently used in subsequent cyclization reactions, for instance, in the synthesis of thiazole derivatives from thiosemicarbazones and hydrazonoyl chlorides. frontiersin.org

More advanced catalytic systems have also been explored. For example, ionic liquids like 2-hydroxyethylammonium acetate (B1210297) have been shown to be efficient and environmentally friendly catalysts for the synthesis of N-(tetra-O-acetyl-D-glucopyranosyl)thiosemicarbazones in water under microwave irradiation. researchgate.net Metal complexes, particularly those of palladium and nickel, have been investigated as catalysts for cross-coupling reactions involving thiosemicarbazone ligands, demonstrating their utility in forming carbon-carbon bonds. mdpi.com

Table 3: Catalysts in the Synthesis of this compound and Derivatives

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Sulphamic acid | Condensation | Mild, efficient, inexpensive, room temperature | derpharmachemica.com |

| Anilinium chloride | Condensation | Optimal for general acid-base catalysis, excellent yield | academicjournals.orgscispace.com |

| Triethylamine | Cyclization (Thiazole synthesis) | Basic catalyst for elimination reactions | frontiersin.org |

| 2-Hydroxyethylammonium acetate (Ionic Liquid) | Condensation (Glycosyl thiosemicarbazones) | Environmentally friendly, high yields, reusable | researchgate.net |

| Palladium and Nickel complexes | Cross-coupling reactions | Catalyze C-C bond formation | mdpi.com |

This interactive table summarizes various catalytic approaches.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the molecular vibrations of a sample. By analyzing the absorption or scattering of light, it is possible to identify the functional groups present in a molecule, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups absorb at characteristic frequencies, allowing for the identification of the structural components of 1-Ethylidenethiosemicarbazide.

The characterization of compounds derived from ethylidenethiosemicarbazide has been reported in various studies, confirming their structures through techniques including FT-IR. nih.govresearchgate.net For this compound, the key expected vibrational bands are associated with the N-H, C-H, C=N, and C=S functional groups.

Expected FT-IR Spectral Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3400 - 3100 | Stretching |

| C-H (sp³) | 2980 - 2850 | Stretching |

| C=N (imine) | 1690 - 1640 | Stretching |

| N-H | 1650 - 1550 | Bending |

| C=S (thione) | 1250 - 1020 | Stretching |

The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as broad bands in the high-frequency region of the spectrum. The C-H stretching of the ethylidene methyl group would be observed just below 3000 cm⁻¹. The C=N stretching of the imine bond is a key characteristic band. The C=S stretching vibration, which is characteristic of the thioamide group, typically appears in the fingerprint region and can sometimes be coupled with other vibrations, making its assignment complex. Studies on related thiosemicarbazone derivatives, such as those with a 4-chlorophenyl or 3-methoxyphenyl (B12655295) group, have utilized FT-IR to confirm the presence of these core functional groups. Current time information in Bangalore, IN.scilit.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser in the near-infrared region. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric bonds. The combination of both techniques offers a more complete vibrational analysis.

For this compound, FT-Raman spectroscopy is particularly useful for identifying the C=S and C=N bonds, as well as the carbon backbone. Experimental and theoretical studies on derivatives like (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide have successfully employed FT-Raman for structural elucidation. Current time information in Bangalore, IN.

Expected FT-Raman Spectral Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3400 - 3100 | Stretching |

| C-H (sp³) | 2980 - 2850 | Stretching |

| C=N (imine) | 1690 - 1640 | Stretching |

| C=S (thione) | 1250 - 1020 | Stretching |

In the FT-Raman spectrum, the C=S stretching vibration often gives a more intense and easily identifiable peak compared to the FT-IR spectrum. Similarly, the C=N stretching vibration would also be clearly visible. The symmetric vibrations of the molecule will be particularly Raman active. The analysis of related compounds shows that DFT calculations are often used in conjunction with experimental FT-Raman data to precisely assign the observed vibrational modes. scilit.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethylidene group and the NH protons of the thiosemicarbazide (B42300) moiety. The characterization of various heterocyclic compounds synthesized from ethylidenethiosemicarbazide has been confirmed using ¹H NMR. nih.govresearchgate.net

Expected ¹H NMR Spectral Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~1.8 - 2.2 | Doublet | 3H |

| CH | ~7.5 - 8.0 | Quartet | 1H |

| NH₂ | Variable (broad) | Singlet | 2H |

| NH | Variable (broad) | Singlet | 1H |

The methyl (CH₃) protons of the ethylidene group would likely appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would appear as a quartet due to coupling with the three methyl protons. The chemical shifts of the NH and NH₂ protons can be broad and their positions can vary depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a feature that can be confirmed by a D₂O exchange experiment.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum (unless there is accidental equivalence). The chemical shift of each signal is indicative of the carbon's bonding environment (sp³, sp², sp hybridization) and the presence of electronegative atoms.

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The structures of various derivatives synthesized from ethylidenethiosemicarbazide have been confirmed through ¹³C NMR analysis. nih.govresearchgate.net

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~10 - 20 |

| C=N | ~140 - 160 |

| C=S | ~170 - 190 |

The methyl carbon (CH₃) is expected to resonate in the upfield region of the spectrum. The imine carbon (C=N) will appear significantly downfield due to its sp² hybridization and proximity to the electronegative nitrogen atom. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, a characteristic feature of thioamides and related compounds.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions.

For this compound (C₃H₇N₃S), the expected molecular weight is approximately 117.16 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the N-N bond, the C-N bonds, and the loss of small neutral molecules. The structures of reaction products of ethylidenethiosemicarbazide have been confirmed by mass spectrometry. nih.govdntb.gov.ua

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (expected) | Description |

| [C₃H₇N₃S]⁺ | 117 | Molecular Ion (M⁺) |

| [C₂H₄N]⁺ | 42 | Fragment from cleavage of the C-N bond |

| [CH₃N₂S]⁺ | 75 | Fragment from cleavage of the N-N bond |

| [H₂NCS]⁺ | 60 | Thioamide fragment |

The relative abundances of these fragment ions would provide further clues to the molecule's structure. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption corresponds to the excitation of electrons to higher energy orbitals and provides insights into the electronic structure of a molecule. msu.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which absorption is maximal (λmax), which are characteristic of specific chromophores (light-absorbing functional groups) within the molecule. azooptics.com

For derivatives of this compound, UV-Vis spectroscopy helps in characterizing the electronic transitions within the molecule. Investigations into the UV-Vis spectra of compounds like (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide have been performed to understand their electronic properties. nih.gov The absorption bands observed in the UV-Vis region for these compounds are typically associated with π→π* and n→π* electronic transitions. azooptics.com The π→π* transitions, usually of high intensity, occur in the conjugated systems formed by the aromatic ring and the thiosemicarbazide backbone. msu.eduazooptics.com The n→π* transitions, which are generally weaker, are associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thiosemicarbazide moiety. azooptics.com The position and intensity of these absorption bands can be influenced by the substituent on the phenyl ring and the solvent used for analysis.

Single Crystal X-ray Diffraction Analysis

The crystal structures of several this compound analogues have been determined using single-crystal X-ray diffraction. Crystals suitable for analysis are typically grown by slow evaporation from solutions like acetone (B3395972) or ethanol (B145695). nih.govresearchgate.net Data collection is performed on diffractometers, such as the Oxford Diffraction Xcalibur or Bruker D8 QUEST, using monochromatic X-ray radiation (commonly Mo Kα or Cu Kα). uhu-ciqso.esnih.govnih.govbruker.com

The collected diffraction data is processed, and the structure is solved and refined using established software programs like SIR2008 for structure solution and SHELXL97 for refinement. nih.gov The refinement process minimizes the difference between observed and calculated structure factors, resulting in low R-factors (e.g., R = 0.037 for the 4-chloro analogue), indicating a good fit of the model to the experimental data. nih.gov Crystallographic data for several representative analogues are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide | C₉H₁₀ClN₃S | Monoclinic | P2₁/c | 9.2760(2) | 13.9990(3) | 8.3970(2) | 90 | 97.448(2) | 90 | nih.gov |

| 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide | C₉H₁₀N₄O₂S | Triclinic | P-1 | 7.4450(15) | 9.3180(19) | 9.4050(19) | 62.08(3) | 76.41(3) | 69.02(3) | nih.gov |

| (E)-1-[1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]thiosemicarbazide | C₁₂H₁₀BrN₃O₂S | Triclinic | P-1 | 6.3796(6) | 8.1260(7) | 13.3756(12) | - | - | - | nih.gov |

| 1-[1-(2-Fluorophenyl)ethylidene]thiosemicarbazide | C₉H₁₀FN₃S | Monoclinic | P2₁/c | - | - | - | - | - | - | researchgate.net |

X-ray diffraction studies reveal that this compound derivatives predominantly adopt an E configuration with respect to the imine C=N double bond. nih.govnih.gov This conformation is a common feature in related thiosemicarbazone structures. The thiosemicarbazide moiety itself exhibits a degree of planarity. For instance, in (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide, the thiosemicarbazide side chain (C7/N1/N2/C9/S1/N3) is largely planar. nih.govresearchgate.net

The molecule is not entirely flat, as there is typically a significant twist between the plane of the aromatic ring and the plane of the thiosemicarbazide group. This twist is quantified by the dihedral angle between these two planes. The conformation is generally in the thione form, as evidenced by the C=S bond lengths (e.g., 1.685(2) Å in the 4-nitro analogue), which are consistent with a carbon-sulfur double bond. nih.gov The N1-N2 bond length of approximately 1.380 (2) Å is also characteristic of thiosemicarbazone systems. nih.govresearchgate.net

Hydrogen bonds play a critical role in stabilizing the crystal structures of this compound derivatives, leading to the formation of extended supramolecular assemblies. libretexts.org A recurrent and dominant motif is the intermolecular N—H⋯S hydrogen bond. nih.govnih.gov In many analogues, these interactions link molecules into chains or dimers. For example, in the crystal structure of (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide, molecules form chains parallel to the c-axis through N—H⋯S hydrogen bonds. nih.govresearchgate.net Similarly, in the 4-nitro derivative, intermolecular N—H⋯S interactions contribute to stabilizing the crystal structure. nih.gov

In some cases, these primary chains are further interconnected by other weak interactions. The 4-chloro analogue features additional weak N—H⋯Cl hydrogen bonds that link the chains into a two-dimensional network. nih.govresearchgate.net In the 4-nitro analogue, N—H⋯O hydrogen bonds involving the nitro group serve a similar cross-linking function. nih.gov

This angle is sensitive to the nature and position of substituents on the aromatic ring. For example, the dihedral angle in (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide (a para-substituted compound) is 44.25 (1)°. nih.govresearchgate.net This value is notably different from that of its ortho-chloro analogue, which exhibits a larger dihedral angle of 57.48 (1)°, likely due to increased steric hindrance from the ortho substituent. nih.govresearchgate.net In contrast, the 4-nitro analogue shows a much smaller dihedral angle of 19.78 (127)°. nih.gov The planarity is even more pronounced in the coumarin-containing analogue, where the dihedral angle between the chromene ring system and the thiosemicarbazide unit is only 17.50 (5)°. nih.govresearchgate.net

The torsion angle around the N-N bond (e.g., C7=N1—N2—C9) is typically close to 180°, confirming the trans geometry across this bond. nih.govresearchgate.net

| Compound | Dihedral Angle Description | Angle (°) | Ref. |

|---|---|---|---|

| (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide | Between chlorobenzene (B131634) ring and thiosemicarbazide moiety | 44.25(1) | nih.govresearchgate.net |

| (E)-1-[1-(2-Chlorophenyl)ethylidene]thiosemicarbazide | Between chlorobenzene ring and thiosemicarbazide moiety | 57.48(1) | nih.govresearchgate.net |

| 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide | Between benzene (B151609) ring and C-N-N-S plane | 19.78(127) | nih.gov |

| (E)-1-[1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]thiosemicarbazide | Between 2H-chromene ring and thiosemicarbazide moiety | 17.50(5) | nih.govresearchgate.net |

| (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide | C(7)=N(1)—N(2)—C(9) Torsion Angle | 171.36(2) | nih.govresearchgate.net |

Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing exclusively on the parent compound This compound are not presently available. The body of research in this area is concentrated on various substituted derivatives of this molecule.

These studies on derivatives employ sophisticated computational methods to explore molecular structure, stability, and reactivity. While this research provides valuable insights into the chemical behavior of the broader class of ethylidenethiosemicarbazide compounds, the specific data required to generate an article solely on the unsubstituted parent molecule, as per the requested outline, does not appear in the public domain.

Therefore, it is not possible to provide an article that strictly adheres to the specified constraints of focusing only on "this compound" with detailed research findings for the requested subsections. The available literature investigates compounds such as 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide and (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide, but not the specific parent compound itself.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

Energy Gap (HOMO-LUMO Gap) Significance

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. wisdomlib.orgschrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's behavior. wisdomlib.orgschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com The gap can also signify the potential for intramolecular charge transfer, where electron density moves from the HOMO to the LUMO region upon electronic excitation. nih.govirjweb.comcsic.es

Theoretical investigations on derivatives such as (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide have utilized DFT calculations to determine the HOMO and LUMO energies, confirming that charge transfer occurs within the molecule. nih.govcsic.es The analysis of this energy gap helps to prove the bioactive potential of a molecule. irjweb.com

Below is a table summarizing the conceptual significance of the HOMO-LUMO gap.

| Parameter | Represents | Significance of Value |

| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A small gap implies high reactivity and low stability; a large gap implies low reactivity and high stability. irjweb.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This technique provides a quantitative basis for analyzing intramolecular interactions, such as the delocalization of electron density and hyperconjugative effects, which are crucial for understanding molecular stability. researchgate.netidexlab.com

NBO analysis quantifies the strength of these interactions through a second-order perturbation theory analysis of the Fock matrix. The stabilization energy, denoted as E(2), is calculated for each donor-acceptor interaction. wisc.edu A higher E(2) value indicates a more significant interaction and a greater contribution to molecular stability. wisc.edu Theoretical studies on derivatives of 1-ethylidenethiosemicarbazide have used NBO analysis to evaluate these hyperconjugative interactions and have identified them as a primary source of molecular stability. researchgate.netidexlab.comresearchgate.net

The table below illustrates the type of data generated from an NBO analysis to show these stabilizing interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| σ(C-H) | π(C=N) | Illustrative Value |

| σ(C-C) | σ(N-N) | Illustrative Value |

| LP(N) | π(C=S) | Illustrative Value |

| LP(S) | σ(C-N) | Illustrative Value |

| Note: LP denotes a lone pair. The values are illustrative of the output of an NBO calculation. |

Delocalization of Electron Charge Density

Natural Localized Molecular Orbital (NLMO) Analysis

Natural Localized Molecular Orbitals (NLMOs) are semi-localized orbitals that are derived from the NBO analysis. wisc.edu Each NLMO is primarily composed of a single parent NBO, with minor contributions from other orbitals, often referred to as the "delocalization tail." wisc.eduresearchgate.net This analysis provides a clear and compact description of the molecular wave function in terms of localized bonding patterns. NLMO analysis has been employed in conjunction with NBO to investigate the molecular stability of this compound derivatives, such as (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide. nih.govcsic.esidexlab.comresearchgate.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br These different arrangements, or conformers, often have different energies, and understanding their relative stability is essential for predicting the physical and chemical properties of a molecule. nih.govchemicalpapers.com

Theoretical Conformational Structure Analyses

Theoretical methods, particularly DFT, are powerful tools for performing conformational analysis. nih.govchemicalpapers.com By calculating the potential energy surface as a function of bond rotations, researchers can identify the most stable conformers (energy minima) and the transition states between them. auremn.org.br

For this compound and its derivatives, conformational analysis is critical for determining the geometry around the C=N double bond (E/Z isomerism) and the orientation of the thiosemicarbazide (B42300) moiety. Studies on related thiosemicarbazones have shown that these molecules often exist predominantly in the more stable E configuration. researchgate.net The analysis also considers the disposition of protons around the C=S bond, which can adopt syn or anti conformations. researchgate.net For instance, investigations of 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide involved conformational analysis to understand the energy changes associated with different molecular geometries. nih.govresearchgate.net

The findings from these theoretical analyses provide a detailed picture of the preferred three-dimensional structure of the molecule, which is fundamental to its interactions and function.

| Compound Derivative | Method | Key Conformational Findings |

| 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide | DFT | Examination of molecular positions and associated energy changes. nih.govresearchgate.net |

| Substituted Thiosemicarbazones | NMR, DFT | Found to exist primarily in the stable E configuration with a syn, syn disposition of NH protons around the C=S bond. researchgate.net |

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule and identify its stable isomers and the transition states that separate them. This is typically achieved by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de

For instance, a scan of the dihedral angle C-N-N-C would reveal the rotational barrier between different orientations of the ethylidene group relative to the thiocarbamoyl moiety. The resulting energy profile would map out the low-energy (stable) conformations and the high-energy (transition state) structures. Studies on similar thiosemicarbazones have shown that such scans can identify multiple stable rotational isomers. researchgate.netresearchgate.net The global minimum on the potential energy surface corresponds to the most stable conformer of the molecule. researchgate.net

Torsional and Steric Strain Considerations

The conformations of this compound are governed by a balance of electronic effects and steric interactions. The two primary forms of strain that influence its three-dimensional structure are torsional strain and steric strain.

Torsional Strain arises from the repulsion between electron clouds in adjacent bonds. researchgate.net In this compound, this strain is most pronounced in eclipsed conformations, where the bonds on adjacent atoms are aligned. For example, rotation around the N-N bond will lead to conformations where the C=N bond of the ethylidene group eclipses the C=S bond of the thiosemicarbazide group, resulting in a higher energy state compared to a staggered arrangement. dntb.gov.ua DFT calculations on related thiosemicarbazones have quantified these rotational barriers, which are typically in the range of a few kcal/mol. researchgate.netnih.gov

Steric Strain , or van der Waals strain, occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. openochem.org This is particularly relevant for the ethylidene group (CH3-CH=). The methyl group is bulkier than a hydrogen atom, and its orientation can lead to steric clashes with the thioamide part of the molecule. The gauche conformation in similar molecules, for instance, can be destabilized by steric repulsion between bulky groups. openochem.org In eclipsed conformations, both torsional and steric strain can be present simultaneously, leading to significant energy penalties. dntb.gov.ua The interplay of these strains dictates the preferred geometry, which typically seeks to minimize these repulsive interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate or near-zero potential. mdpi.com

For this compound, MEP analysis is expected to show distinct regions of reactivity:

Negative Potential (Red/Yellow): The highest electron density is anticipated to be localized on the sulfur atom of the thiocarbonyl group (C=S) and, to a lesser extent, on the nitrogen atoms of the hydrazine (B178648) and imine groups. researchgate.netorientjchem.orgnanobioletters.com These electronegative atoms are the primary sites for electrophilic attack and for coordinating to metal ions.

Positive Potential (Blue): The most positive potential is expected around the hydrogen atoms of the amine (-NH2) and hydrazone (-NH-) groups. These sites are the most likely to be involved in hydrogen bonding or to be attacked by nucleophiles. researchgate.netnanobioletters.com

The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. mdpi.com

Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

To quantify the chemical reactivity and stability of this compound, a range of conceptual DFT-based descriptors can be calculated. These include both global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactivity at specific atomic sites. nih.govnsps.org.ng

Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. usp.br

Softness (σ): The reciprocal of hardness (σ = 1/η), indicating how easily the molecule's electron cloud can be polarized. Higher softness implies higher reactivity. acs.orgusp.br

Electronegativity (χ): The ability of the molecule to attract electrons. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the molecule. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. acs.org

| Descriptor | Formula | Typical Value Range for Thiosemicarbazones (eV) | Reference |

| Ionization Potential (I) | I ≈ -EHOMO | 5.3 - 6.0 | nih.govacs.org |

| Electron Affinity (A) | A ≈ -ELUMO | 2.1 - 2.6 | nih.govacs.org |

| Hardness (η) | η = (I - A) / 2 | 1.5 - 2.1 | nih.govusp.br |

| Softness (σ) | σ = 1 / η | 0.24 - 0.33 | nih.govusp.br |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.8 - 4.2 | nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.8 to -4.2 | nih.gov |

| Electrophilicity (ω) | ω = μ² / (2η) | 4.8 - 5.5 | nih.govacs.org |

This table presents typical values for thiosemicarbazone derivatives calculated using DFT methods. The exact values for this compound would require specific calculation.

Fukui Functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to a specific type of attack. scielo.br By analyzing the change in electron density when an electron is added or removed, one can determine the sites for:

Nucleophilic Attack (f+): Indicates the most favorable site for an incoming nucleophile. In thiosemicarbazides, this is often associated with specific carbon atoms. mdpi.com

Electrophilic Attack (f-): Points to the atom most likely to be attacked by an electrophile. For thiosemicarbazides, the sulfur and nitrogen atoms are common sites for electrophilic attack. mdpi.comasianpubs.org

Radical Attack (f0): Identifies the site most susceptible to radical reactions. mdpi.com

These descriptors provide a detailed map of reactivity across the entire molecule, complementing the qualitative picture given by the MEP map.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light, a characteristic that is highly valuable for applications in telecommunications, optical computing, and laser technology. lew.rodntb.gov.ua Organic molecules with extended π-conjugation, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. Thiosemicarbazones are a class of compounds frequently investigated for their NLO properties. usp.bracs.org

The key parameters for evaluating NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A high β value is a primary indicator of a potentially useful NLO material. nih.gov

These properties can be calculated using DFT methods. For comparison, the calculated values are often benchmarked against a standard NLO material, such as urea. usp.bracs.org Computational studies on various thiosemicarbazone derivatives have consistently shown that their first hyperpolarizability (β) values are many times greater than that of urea, indicating a strong NLO response. acs.orgacs.orgresearchgate.net The presence of the C=N-N-C=S conjugated system in this compound, along with the electron-donating amine groups and the electron-accepting thiocarbonyl group, suggests it is a promising candidate for NLO applications.

| Compound | ⟨α⟩ (a.u.) | βtotal (a.u.) | βtotal (relative to Urea) | Reference |

| Urea (reference) | ~28 | ~43 | 1.0 | usp.bracs.org |

| Salicylaldehyde (B1680747) Thiosemicarbazone Derivative 1 | 293 | 293 | ~6.8x | usp.br |

| Salicylaldehyde Thiosemicarbazone Derivative 2 | 316 | 463 | ~10.8x | usp.br |

| Salicylaldehyde Thiosemicarbazone Derivative 3 | 321 | 508 | ~11.8x | usp.br |

| 3-Ethoxysalicylaldehyde Thiosemicarbazone Derivative | 421 | 858 | ~20.0x | researchgate.net |

This table shows representative calculated NLO properties for various thiosemicarbazone derivatives compared to urea. The values highlight the significant NLO potential of this class of compounds.

Coordination Chemistry: Metal Complexes of 1 Ethylidenethiosemicarbazide

Synthesis of Metal Complexes

The synthesis of metal complexes with 1-Ethylidenethiosemicarbazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The specific conditions, such as the choice of solvent, temperature, and pH, can influence the nature of the resulting complex.

Complexation with Transition Metals (e.g., La(III), Zn(II), Mn(II), Ni(II), Fe(III))

Complexes of this compound and its derivatives have been successfully synthesized with a range of transition metals. For instance, a La(III) complex with a substituted this compound was prepared using an ethanolic solution of lanthanum(III) nitrate (B79036) under ultrasonic irradiation. ekb.eg Similarly, Zn(II) complexes have been synthesized through the condensation of 2-acetylpyridine (B122185) and 4-methyl-3-thiosemicarbazide, followed by reaction with zinc acetate (B1210297). amazonaws.comamazonaws.com

The synthesis of Mn(II) and Ni(II) complexes with 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide has also been reported, yielding crystalline products. nih.gov Furthermore, Fe(III) complexes have been prepared using salicylaldehyde (B1680747) thiosemicarbazone and iron(III) chloride in the presence of sodium acetate. pmf.unsa.ba The synthesis of various other transition metal complexes, including those with Cu(II) and Co(II), often involves refluxing the ligand and the metal salt in an appropriate solvent like ethanol (B145695) or methanol (B129727). tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Stoichiometric Ratios and Reaction Conditions

The stoichiometry of the resulting metal complexes is a critical aspect of their synthesis. In many cases, a 1:2 metal-to-ligand ratio is observed. For example, the La(III) complex of 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide was found to have a 1:2 stoichiometric ratio. ekb.eg Similarly, Zn(II) complexes are often formed in a 2:1 ligand-to-metal molar ratio, resulting in a neutral complex. amazonaws.comamazonaws.com The reaction conditions, such as the solvent and temperature, play a significant role. For instance, the synthesis of La(III) complexes has been carried out in ethanol under ultrasonic irradiation for 60 minutes. ekb.eg For Zn(II) complexes, the reaction is typically performed in ethanol. amazonaws.comamazonaws.com The synthesis of Fe(III) complexes has been achieved in the presence of sodium acetate with the addition of FeCl₃·6H₂O. pmf.unsa.ba The general procedure for many of these syntheses involves dissolving the ligand and the metal salt in a suitable solvent, often with gentle heating or refluxing for a period to ensure complete complex formation. tandfonline.comresearchgate.net

| Metal Ion | Ligand | Stoichiometric Ratio (Metal:Ligand) | Reaction Conditions | Reference |

| La(III) | 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide | 1:2 | Ethanolic solution, ultrasonic irradiation | ekb.eg |

| Zn(II) | 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | 1:2 | Ethanol | amazonaws.comamazonaws.com |

| Fe(III) | Salicylaldehyde thiosemicarbazone | Not specified | Presence of sodium acetate, addition of FeCl₃·6H₂O | pmf.unsa.ba |

| Mn(II) | 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide | 1:2 | Not specified | nih.gov |

| Ni(II) | 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide | 1:2 | Not specified | nih.gov |

Ligand Behavior and Chelation Properties

This compound and its derivatives are versatile ligands capable of coordinating to metal ions in different modes. This flexibility is due to the presence of multiple potential donor atoms within their structure.

Bidentate and Tridentate Chelation Modes

These ligands can act as bidentate or tridentate chelating agents. In many complexes, the ligand coordinates to the metal ion in a bidentate fashion, utilizing the azomethine nitrogen and the thiol sulfur atoms. ekb.eg This mode of coordination is common in complexes with metals like La(III). ekb.eg However, when a suitable substituent is present, such as a pyridine (B92270) ring, the ligand can exhibit tridentate behavior. In such cases, coordination occurs through the azomethine nitrogen, the thiol sulfur, and the pyridine nitrogen atom. amazonaws.comamazonaws.com This tridentate chelation often leads to the formation of stable six-membered chelate rings.

Donor Atoms and Coordination Environment (e.g., Azomethine Nitrogen, Thiol Sulfur, Pyridine Nitrogen)

The primary donor atoms in this compound ligands are the azomethine nitrogen and the sulfur atom of the thiosemicarbazide (B42300) moiety. ekb.egamazonaws.comamazonaws.com The involvement of the thiol sulfur in coordination is often confirmed by the disappearance of the ν(C=S) band and the appearance of a new band corresponding to the ν(C-S) vibration in the infrared spectra of the complexes. amazonaws.comamazonaws.com The coordination of the azomethine nitrogen is indicated by a shift in the ν(C=N) stretching frequency. amazonaws.comamazonaws.com In ligands derived from 2-acetylpyridine, the pyridine nitrogen also participates in coordination, leading to a tridentate chelation mode. amazonaws.comamazonaws.com The coordination environment around the metal center is thus determined by the number of coordinating ligands and their denticity. For instance, with two tridentate ligands, a hexacoordinated, often distorted octahedral, geometry is common for metals like Zn(II). amazonaws.comamazonaws.com

| Chelation Mode | Donor Atoms | Example Metal Complexes | Reference |

| Bidentate | Azomethine Nitrogen, Thiol Sulfur | La(III) complexes | ekb.eg |

| Tridentate | Azomethine Nitrogen, Thiol Sulfur, Pyridine Nitrogen | Zn(II) complexes | amazonaws.comamazonaws.com |

Structural Characterization of Metal Complexes

The structures of the metal complexes of this compound are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Elemental analysis provides the empirical formula, while molar conductance measurements can indicate whether the complex is an electrolyte or non-electrolyte. amazonaws.comamazonaws.com

Infrared (IR) spectroscopy is crucial for identifying the coordinating atoms of the ligand. Shifts in the vibrational frequencies of the C=N, C=S, and N-N bonds upon complexation provide evidence for their involvement in bonding to the metal ion. amazonaws.comamazonaws.com For example, a shift to lower frequency of the C=N band and the disappearance of the C=S band, coupled with the appearance of a new C-S band, confirms the coordination of the azomethine nitrogen and the deprotonated thiol sulfur. amazonaws.comamazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to confirm the deprotonation of the ligand upon coordination. The disappearance of the N-H proton signal in the spectrum of the complex compared to the free ligand is a key indicator. amazonaws.comamazonaws.com

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere. Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which can distinguish between different oxidation states and coordination geometries, for instance, differentiating between high-spin and low-spin octahedral Fe(III) complexes.

| Technique | Information Obtained | Reference |

| Elemental Analysis | Empirical formula | amazonaws.comamazonaws.com |

| Molar Conductance | Electrolytic nature of the complex | amazonaws.comamazonaws.com |

| Infrared (IR) Spectroscopy | Identification of coordinating atoms | amazonaws.comamazonaws.com |

| ¹H NMR Spectroscopy | Confirmation of ligand deprotonation | amazonaws.comamazonaws.com |

| Electronic (UV-Vis) Spectroscopy | Electronic transitions and geometry | |

| Magnetic Susceptibility | Magnetic moment, oxidation state, and geometry | |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles | amazonaws.comamazonaws.comresearchgate.netresearchgate.netjournalcsij.com |

Crystallographic Studies of Coordination Complexes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination complexes. opengeology.org For metal complexes of this compound derivatives, crystallographic studies have provided detailed insights into the coordination modes of the ligand and the geometry of the metal center.

For instance, in complexes of related ligands like 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide, X-ray diffraction studies have confirmed the coordination of the ligand to the metal ion. nih.gov Similarly, the crystal structure of a Zn(II) complex with 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide, [Zn(HL)₂], revealed a distorted octahedral geometry around the zinc ion. amazonaws.comjournalcsij.com In this complex, two deprotonated ligand molecules act as tridentate chelators, coordinating through a pyridine nitrogen atom, an azomethine nitrogen atom, and a sulfur atom. amazonaws.comjournalcsij.com The compound crystallizes in the triclinic space group P-1. amazonaws.comjournalcsij.comresearchgate.net

In the case of an iron(III) complex, [Fe(HL)₂]·(SCN)·(H₂O), with 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide, the Fe³⁺ ion is in an octahedral environment, coordinated by two tridentate ligand molecules. iosrjournals.org A zinc(II) complex with the same ligand, [Zn(H₂L)(SCN)₂], exhibits a pentacoordinated trigonal bipyramidal geometry. iosrjournals.orgresearchgate.net

While direct crystallographic data for the parent this compound is limited in the provided search results, the studies on its derivatives provide a strong indication of its potential coordination behavior. It is expected to coordinate in a similar bidentate or tridentate fashion, utilizing the azomethine nitrogen and the thione/thiolate sulfur atom as primary donor sites. The geometry of the resulting complexes would be influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| [Zn(HL)₂]¹ | Triclinic | P-1 | 8.551(6) | 10.948(5) | 12.060(4) | 91.66(3) | 100.03(5) | 109.92(3) | 2 | amazonaws.comjournalcsij.comresearchgate.net |

| [Fe(HL)₂]·(SCN)·(H₂O)² | Monoclinic | P2₁/c | - | - | - | - | - | - | - | iosrjournals.org |

| [Zn(H₂L)(SCN)₂]² | Monoclinic | P2₁/c | - | - | - | - | - | - | - | iosrjournals.orgresearchgate.net |

| ¹ Ligand (HL): 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ||||||||||

| ² Ligand (H₂L): 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide |

Spectroscopic Analysis of Metal Complexes (IR, UV-Vis, NMR, Mass)

Spectroscopic techniques are indispensable for characterizing coordination complexes and elucidating the coordination mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. In the IR spectra of thiosemicarbazone complexes, key vibrational bands are monitored for shifts upon complexation. researchgate.net The ν(C=N) (azomethine) stretching frequency in the free ligand typically shifts to lower or higher wavenumbers in the complexes, indicating coordination through the azomethine nitrogen. amazonaws.com The disappearance of the ν(N-H) band of the hydrazino group and the appearance of a new band for ν(C=N-N=C) suggests deprotonation and coordination of the ligand in its enol form. amazonaws.com The ν(C=S) band is also sensitive to coordination; a shift to a lower frequency and the appearance of a new band at a lower wavenumber is indicative of coordination through the sulfur atom. amazonaws.com For instance, in a Zn(II) complex of a this compound derivative, a weak band at 728 cm⁻¹ attributed to the C-S stretching vibration and the absence of the C=S stretching band around 1259 cm⁻¹ suggested coordination in the thiolate form. amazonaws.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of electronic transitions. mpg.de The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. iosrjournals.orgresearchgate.net In the case of transition metal complexes with d-electrons, d-d transitions can also be observed, which are often weak. iosrjournals.org For example, the UV-Vis spectrum of an Fe(III) complex of a this compound derivative showed a low-intensity d-d band at 671 nm, characteristic of an octahedral Fe(III) complex. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes. amazonaws.com In the ¹H NMR spectrum of the free ligand, the proton of the hydrazino group (N-H) appears as a distinct signal. amazonaws.com Upon complexation, this signal may disappear, indicating deprotonation and coordination. amazonaws.com The chemical shifts of other protons in the vicinity of the coordinating atoms also experience changes.

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which aids in confirming their composition. nih.gov

Table 2: Key Spectroscopic Data for Metal Complexes of this compound Derivatives

| Complex/Ligand | Technique | Key Bands/Signals | Interpretation | Ref. |

| 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ¹H NMR | 12.05 ppm | N-H proton of the hydrazino group | amazonaws.com |

| [Zn(HL)₂]¹ | ¹H NMR | Absence of 12.05 ppm signal | Deprotonation and coordination | amazonaws.com |

| [Zn(HL)₂]¹ | IR (cm⁻¹) | 728 (C-S) | Coordination in thiolate form | amazonaws.com |

| [Fe(HL)₂]·(SCN)·(H₂O)² | UV-Vis (nm) | 671 | d-d transition in octahedral Fe(III) | iosrjournals.org |

| [Co(HL)(H₂L)]·(SCN)·(H₂O)² | UV-Vis (nm) | 622 | d-d transition in distorted octahedral Co | iosrjournals.org |

| ¹ Ligand (HL): 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ||||

| ² Ligand (H₂L/HL): 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide |

Magnetic Measurements and Molar Conductivity

Magnetic Measurements: Magnetic susceptibility measurements provide valuable information about the electronic structure of transition metal complexes, specifically the number of unpaired electrons. alfa-chemistry.com This data helps in determining the spin state (high-spin or low-spin) and the geometry of the complex. researchgate.net For example, an Fe(III) complex of 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide was found to have a magnetic moment of 5.5 µB, consistent with a high-spin d⁵ configuration in an octahedral environment. researchgate.net A Cu(II) complex of the same ligand exhibited a magnetic moment of 1.85 µB, corresponding to one unpaired electron. researchgate.netresearchgate.net

Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine whether the complex is an electrolyte or a non-electrolyte. semanticscholar.org This helps in ascertaining whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. semanticscholar.org For instance, a Zn(II) complex of 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide was found to be a non-electrolyte in DMF solution, indicating that the acetate groups were not present as counter-ions. amazonaws.comjournalcsij.com In contrast, some complexes of 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide were found to be 2:1 electrolytes. researchgate.net

Table 3: Magnetic Moment and Molar Conductivity Data for Metal Complexes of this compound Derivatives

| Complex | Magnetic Moment (µB) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Ref. |

| [Fe(HL)₂]·(SCN)·(H₂O)¹ | 5.5 | 70-75 | 2:1 electrolyte | researchgate.net |

| [Co(HL)(H₂L)]·(SCN)·(H₂O)¹ | 6.38 | 77-79 | - | researchgate.net |

| [Ni(HL)(SCN)]¹ | Diamagnetic | - | - | researchgate.net |

| [Cu(H₂L)₂(SCN)]·(H₂O)₂¹ | 1.85 | 5-8 | Non-electrolyte | researchgate.net |

| [Zn(HL)₂]² | - | - | Non-electrolyte | amazonaws.comjournalcsij.com |

| ¹ Ligand (H₂L/HL): 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ||||

| ² Ligand (HL): 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide |

Theoretical Studies of Metal Complexes

DFT Calculations on Complex Geometries and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the geometries and electronic structures of coordination complexes. semanticscholar.org DFT calculations can be used to optimize the ground-state geometries of complexes, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. mdpi.com For instance, DFT calculations on a La(III) complex of a thiosemicarbazide derivative were performed using the B3LYP functional with the LANL2DZ basis set for the complex. ekb.eg These calculations supported a 1:2 metal-to-ligand stoichiometry where the ligand acts as a bidentate donor through the azomethine nitrogen and thiol sulfur. ekb.eg

Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap suggests higher polarizability and reactivity. mdpi.com

Charge Distribution Analysis (Mulliken Population Analysis, Natural Population Analysis)

These analyses have been applied to thiosemicarbazide complexes to understand the charge distribution upon coordination. ekb.egekb.eg For a La(III) complex of a thiosemicarbazide derivative, both MPA and NPA were used to determine the atomic charges. ekb.egekb.eg The results indicated that the most negative atomic charges were associated with the nitrogen and deprotonated sulfur atoms in the complex, highlighting their role as donor centers. ekb.egekb.eg Such calculations help in understanding the degree of covalent and ionic character in the metal-ligand bonds.

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wiley.comlibretexts.org The application of LFT helps in interpreting the electronic spectra and magnetic properties of these complexes. wiley.com

The d-d transitions observed in the UV-Vis spectra of transition metal complexes of this compound derivatives can be assigned using LFT. The energy of these transitions is related to the ligand field splitting parameter (Δ), which is a measure of the strength of the interaction between the metal and the ligands. numberanalytics.com For example, the d-d band observed at 671 nm for an octahedral Fe(III) complex and at 622 nm for a distorted octahedral Co(II) complex are direct consequences of the ligand field splitting of the d-orbitals. iosrjournals.org

The magnitude of the ligand field splitting also determines whether a complex will be high-spin or low-spin, which directly impacts its magnetic properties. libretexts.org By comparing the ligand field splitting energy (Δ) with the pairing energy (P), one can predict the spin state of the complex. libretexts.org The magnetic moment data, such as the high-spin nature of the Fe(III) complex (5.5 µB), can be rationalized within the framework of LFT. researchgate.net

Reactivity and Reaction Mechanisms of 1 Ethylidenethiosemicarbazide

Cyclization Reactions Leading to Heterocyclic Systems

The cyclization reactions of 1-ethylidenethiosemicarbazide are fundamental to its utility in synthetic chemistry, providing pathways to numerous biologically relevant heterocyclic structures. orientjchem.orgresearchgate.net

The synthesis of thiazole (B1198619) derivatives from this compound is a well-established process, typically involving reaction with α-halocarbonyl compounds. orientjchem.orgclockss.org For instance, refluxing 1-ethylidenethiosemicarbazides with α-haloketones such as chloroacetone (B47974) or 1-aryl-2-bromoethanones in the presence of a base leads to the formation of the corresponding 2-hydrazonothiazoles. orientjchem.org The reaction proceeds through initial S-alkylation by the α-haloketone, followed by intramolecular cyclization involving the hydrazone nitrogen and subsequent dehydration. clockss.org

Similarly, the reaction with 3-(2-bromoacetyl)-2H-chromen-2-one in ethanol (B145695) yields 2-hydrazonothiazoles featuring a coumarin (B35378) moiety. orientjchem.org The use of bis(α-ketohydrazonoyl chlorides) in the presence of triethylamine (B128534) allows for the synthesis of bis-(hydrazonothiazoles). orientjchem.org Furthermore, reacting this compound with chloroacetonitrile (B46850) in an ethanol/triethylamine mixture results in the formation of 2,5-dihydro-4-aminothiazole derivatives. orientjchem.org

| Reagent | Resulting Thiazole Derivative | Reference |

| α-Haloketones (e.g., chloroacetone) | 2-Hydrazonothiazoles | orientjchem.org |

| 1-Aryl-2-bromoethanones | 2-Hydrazono-4-arylthiazoles | orientjchem.org |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | 2-Hydrazonothiazoles with a coumarin moiety | orientjchem.org |

| bis-[α-Ketohydrazonoyl chlorides] | bis-(Hydrazonothiazoles) | orientjchem.org |

| Chloroacetonitrile | 2,5-Dihydro-4-aminothiazole derivatives | orientjchem.org |

1,3-Thiazine derivatives can be synthesized from this compound by reacting it with compounds containing activated double or triple bonds. For example, the reaction with ethoxymethylenemalononitrile (B14416) in refluxing methanol (B129727) leads to the formation of 4-amino-2-hydrazono-1,3-thiazine-5-carbonitrile. orientjchem.org This reaction proceeds through a non-isolable intermediate. orientjchem.org Similarly, treatment with arylmethylenemalononitriles in a pyridine (B92270) solution yields 2-hydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles. orientjchem.org The reaction with tetracyanoethylene (B109619) can result in a mixture of 2-arylhydrazono-4-amino-1,3-thiazine-5,6,6-tricarbonitriles. orientjchem.org

| Reagent | Resulting 1,3-Thiazine Derivative | Reference |

| Ethoxymethylenemalononitrile | 4-Amino-2-hydrazono-1,3-thiazine-5-carbonitrile | orientjchem.org |

| Arylmethylenemalononitriles | 2-Hydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles | orientjchem.org |

| Tetracyanoethylene | 2-Arylhydrazono-4-amino-1,3-thiazine-5,6,6-tricarbonitriles | orientjchem.org |

Thiazolidin-4-one derivatives are readily accessible through the cyclocondensation of this compound with various reagents. The reaction with chloroethanoic acid in an ethanolic solution containing anhydrous sodium acetate (B1210297) affords thiazole-4(5H)-one derivatives. orientjchem.org Similarly, treatment with ethyl 2-bromopropanoate (B1255678) in the presence of piperidine (B6355638) yields 5-methyl-4-thiazolidenone. orientjchem.org Furthermore, the reaction with maleic anhydride (B1165640) results in the formation of 2-[2-hydrazono-4-oxo-4,5-dihydrothiazol-5-yl]ethanoic acid derivatives through a thia-Michael reaction. orientjchem.org Refluxing with dimethylacetylenedicarboxylate (DMAD) in methanol also produces thiazolidin-4-one derivatives. clockss.orgnih.gov

| Reagent | Resulting Thiazolidinone Derivative | Reference |

| Chloroethanoic acid | Thiazole-4(5H)-one derivatives | orientjchem.org |

| Ethyl 2-bromopropanoate | 5-Methyl-4-thiazolidenone | orientjchem.org |

| Maleic anhydride | 2-[2-Hydrazono-4-oxo-4,5-dihydrothiazol-5-yl]ethanoic acid derivatives | orientjchem.org |

| Dimethylacetylenedicarboxylate (DMAD) | Thiazolidin-4-one derivatives | clockss.orgnih.gov |

This compound is a precursor for the synthesis of 1,3,4-thiadiazoles. orientjchem.org The reaction with N-aryl carbohydrazonoyl chlorides, which lack a keto group, has been shown to produce nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazoles under both thermal and microwave irradiation conditions. orientjchem.org Additionally, cyclocondensation with acetic anhydride leads to the formation of 3,5-di(N-acetylamino)- nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazole derivatives. orientjchem.org The synthesis of 1,3,4-thiadiazoles often proceeds from the cyclization of thiosemicarbazides. sbq.org.br

While direct synthesis from this compound is less commonly detailed, 1,3,4-oxadiazoles can be synthesized from thiosemicarbazide (B42300) precursors. afasci.com For instance, the condensation of thiosemicarbazide with acid chlorides, followed by a ring-closing reaction, can yield 2-amino-1,3,4-oxadiazole derivatives. afasci.com The conversion of thiosemicarbazides to 1,3,4-oxadiazoles can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and potassium iodide. afasci.com

| Reagent | Resulting Heterocycle | Reference |

| N-Aryl carbohydrazonoyl chlorides | nih.govCurrent time information in Bangalore, IN.ontosight.aiThiadiazoles | orientjchem.org |

| Acetic anhydride | 3,5-di(N-acetylamino)- nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazole derivatives | orientjchem.org |

| Acid chlorides (followed by cyclization) | 2-Amino-1,3,4-oxadiazoles (from thiosemicarbazide) | afasci.com |

Generation of Thiazolidinones

Reaction with Electrophiles and Nucleophiles

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing for a diverse range of reactions. orientjchem.orgvedantu.com The sulfur atom of the thiocarbonyl group and the nitrogen atoms of the hydrazone and amino groups are nucleophilic sites. orientjchem.orgnih.gov These sites readily react with various electrophiles. nih.gov

Reactions with Electrophiles:

α-Haloketones and α-Haloesters: As discussed in the formation of thiazoles and thiazolidinones, these electrophiles react with the sulfur atom of this compound, initiating a cyclization cascade. orientjchem.org

Anhydrides: Acetic anhydride and maleic anhydride act as electrophiles, leading to acylation and subsequent cyclization to form thiadiazole and thiazolidinone derivatives, respectively. orientjchem.org

Activated Alkenes and Alkynes: Michael acceptors like arylmethylenemalononitriles and dimethylacetylenedicarboxylate (DMAD) undergo addition reactions with the nucleophilic sulfur, leading to the formation of 1,3-thiazine and thiazolidinone systems. orientjchem.orgclockss.org

Reactions with Nucleophiles: The primary electrophilic center in this compound is the carbon atom of the ethylidene group (C=N). While less common, this site can potentially react with strong nucleophiles. However, the predominant reactivity of this compound is as a nucleophile. orientjchem.org

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound into various heterocyclic systems proceeds through distinct mechanistic pathways, primarily involving cyclocondensation and addition-cyclization sequences.

In the formation of thiazoles from α-haloketones, the mechanism typically begins with the nucleophilic attack of the thione sulfur atom on the electrophilic carbon of the α-haloketone. This S-alkylation is followed by an intramolecular cyclization, where a nitrogen atom of the thiosemicarbazide moiety attacks the carbonyl carbon of the former ketone. The final step is a dehydration reaction, which leads to the aromatic thiazole ring. clockss.org

The synthesis of 1,3-thiazines from reactions with activated alkenes like arylmethylenemalononitriles involves a Michael-type addition. The nucleophilic sulfur atom of the thiosemicarbazide adds to the β-carbon of the activated alkene. This is followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the six-membered thiazine (B8601807) ring. orientjchem.org

For the generation of thiazolidinones , for instance with maleic anhydride, the reaction proceeds via a thia-Michael addition followed by an intramolecular cyclization. orientjchem.org When reacting with DMAD, the mechanism involves the initial addition of the sulfur atom to one of the acetylenic carbons, followed by cyclization of the resulting intermediate to form the thiazolidinone ring. clockss.org

The formation of 1,3,4-thiadiazoles from N-aryl carbohydrazonoyl chlorides involves the initial reaction of the thiosemicarbazide with the hydrazonoyl chloride, followed by the elimination of hydrogen chloride and subsequent cyclization. orientjchem.org When acetic anhydride is used, the reaction involves acetylation of the primary nitrogen of the thiourea (B124793) residue, followed by intramolecular cyclization of the thiol group onto the imino group, and subsequent acetylation of the NH group of the resulting 1,3,4-thiadiazole (B1197879) ring. orientjchem.org

Advanced Research Applications and Design Principles

Rational Design of Novel Chemical Entities Incorporating the 1-Ethylidenethiosemicarbazide Scaffold

The rational design of new molecules is a cornerstone of modern medicinal chemistry and materials science. The this compound scaffold is particularly valued for its utility as both a precursor in organic synthesis and a fundamental building block for constructing complex molecular architectures. orientjchem.orgingentaconnect.com This is largely due to its reactive nature and the presence of multiple coordination sites—specifically the thione/thiolate sulfur and hydrazone nitrogen atoms—which allow for diverse chemical modifications and interactions. orientjchem.org

As Precursors in Organic Synthesis

In synthetic organic chemistry, precursors are the starting materials that are transformed through a series of reactions into a desired final product. This compound serves as an excellent precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its structure is readily amenable to cyclization and condensation reactions, making it a valuable starting point for generating more complex molecules.

For instance, it is frequently used to synthesize various azoles and azines. orientjchem.org Specific examples include its reaction with:

Hydrazonoyl halides and dimethylacetylene dicarboxylate (DMAD) to yield arylazothiazoles and 1,3-thiazolidin-4-one derivatives. nih.govresearchgate.net

Substituted methylenemalononitriles to form 1,3-thiazine derivatives. researchgate.net

α-haloketones and chloroacetic acid to produce thiazoles and thiazolin-4-one derivatives, respectively. researchgate.net

3-(2-bromoacetyl)-2H-chromen-2-one to create 2-hydrazonothiazoles featuring a coumarin (B35378) moiety. orientjchem.org

These reactions highlight the role of this compound as a versatile precursor, enabling the construction of diverse heterocyclic systems that are of significant interest in medicinal chemistry. orientjchem.orgresearchgate.net

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Hydrazonoyl Halides | Arylazothiazoles |

| This compound | Dimethylacetylene dicarboxylate (DMAD) | 1,3-Thiazolidin-4-one |

| This compound | Methylenemalononitriles | 1,3-Thiazine |

| This compound | α-Haloketones | Thiazole (B1198619) |

| This compound | Chloroacetic acid | Thiazolin-4-one |

| A summary of heterocyclic compounds synthesized from this compound. orientjchem.orgnih.govresearchgate.net |

Building Blocks for Complex Molecular Architectures

Beyond being a simple precursor, this compound functions as a "building block," a modular unit used in the bottom-up assembly of sophisticated molecular structures. orientjchem.org This concept is central to creating molecules with specific, pre-designed functions. The compound's inherent reactivity and defined geometry allow it to be incorporated into larger, multi-component structures. orientjchem.org

Ethylidenethiosemicarbazides have been successfully employed as foundational units to construct a variety of complex molecules, including bis-thiazoles, orientjchem.orgCurrent time information in Bangalore, IN.researchgate.netthiadiazoles, and orientjchem.orgCurrent time information in Bangalore, IN.researchgate.netoxadiazoles. orientjchem.org For example, the reaction of ethylidenethiosemicarbazides with 1,4-bis-(2-bromoacetyl)benzene results in the formation of 1,4-phenylene-bis-thiazolyl derivatives, demonstrating how the core unit can be used to build larger, symmetrical architectures. orientjchem.org This modular approach is crucial in fields ranging from medicinal chemistry to materials science for developing compounds with novel properties.

Investigating Molecular Interactions and Binding Mechanisms

Understanding how a molecule interacts with biological targets is fundamental to drug design and chemical biology. Derivatives of this compound are frequently studied to elucidate these interactions, particularly with proteins and enzymes.

Ligand-Target Interactions (e.g., Molecular Docking Studies with Proteins for mechanistic understanding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a target protein), providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov This method is invaluable for the rational design of enzyme inhibitors and other therapeutic agents. nih.gov

Several studies have utilized molecular docking to understand how this compound derivatives interact with biological targets. nih.gov These computational analyses help to interpret experimental results and guide the synthesis of more potent and selective compounds. The primary goal is to understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-target recognition process. nih.gov

For example, docking studies have been performed to:

Interpret the binding mode of cytotoxic derivatives and their interaction with enzymes like mitochondrial lactate (B86563) dehydrogenase. nih.gov

Evaluate the binding affinity of novel thiazole derivatives with specific receptor sites, helping to explain their biological activity. researchgate.net

Confirm the crucial role of specific functional groups, such as the -NH group, in forming key hydrogen bonds with target enzymes. ijper.org

| Derivative Class | Target Enzyme/Protein | Key Findings from Docking Studies |

| Thiazolyl-thiazole derivatives | Mitochondrial lactate dehydrogenase | Interpretation of binding mode to explain cytotoxic activity. nih.gov |

| Pyridone derivatives | Urease, Carbonic anhydrase | Supported experimental findings of enzyme inhibition. researchgate.net |

| Benzo[d]oxazol-yl ethanethioate | GK, DPP-IV, α-amylase, α-glucosidase | Identified crucial hydrogen bonding and hydrophobic interactions. ijper.org |

| A table summarizing molecular docking studies on compounds related to or analogous to this compound derivatives. |

Elucidating Enzyme Inhibition Mechanisms (from a chemical interaction perspective)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mechanism of inhibition from a chemical interaction perspective—whether it is competitive, non-competitive, or mixed-type—is critical for developing effective drugs.